Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate
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Overview
Description
Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate is an organic compound that features a thiomorpholine ring substituted with methyl groups and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition of the thiomorpholine to the acrylate. The reaction is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 3-(bromomethyl)but-3-enoate
- Methyl 3-[(tributylstannyl)methyl]but-3-enoate
Comparison: Methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoate |
InChI |
InChI=1S/C11H19NO2S/c1-5-10(11(13)14-4)12-6-7-15-9(3)8(12)2/h5,8-10H,1,6-7H2,2-4H3 |
InChI Key |
LLLOTXNYMBNBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1C(C=C)C(=O)OC)C |
Origin of Product |
United States |
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